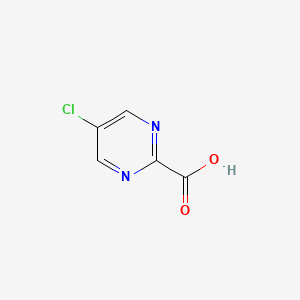

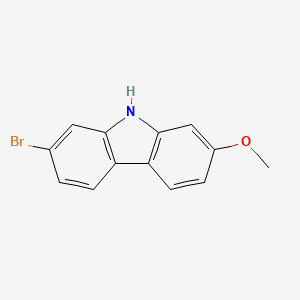

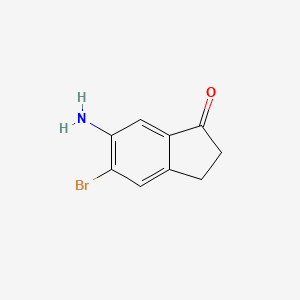

2-bromo-7-methoxy-9H-carbazole

Overview

Description

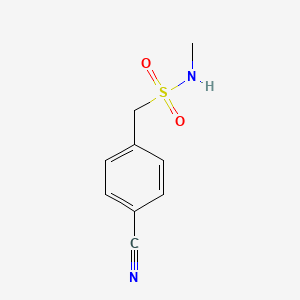

2-bromo-7-methoxy-9H-carbazole is a derivative of the carbazole molecule, which is a tricyclic compound consisting of two six-membered benzene rings fused on either side of a five-membered nitrogen-containing ring. The methoxy and bromo substituents on the carbazole core indicate that it is a modified compound with potential applications in various fields, including organic electronics, pharmaceuticals, and materials science.

Synthesis Analysis

The synthesis of carbazole derivatives can be complex, involving multiple steps and various chemical reactions. For instance, the synthesis of N-H carbazoles from 2-chloroanilines involves consecutive catalytic amination and C-H activation, which can be performed in a tandem manner in one pot . Additionally, methoxy-substituted carbazoles can be synthesized through twofold Suzuki–Miyaura, Cadogan, and N-alkylation reactions, starting from dibromo-dinitro carbazole precursors . These methods demonstrate the versatility and adaptability of synthetic strategies to produce carbazole derivatives, including this compound.

Molecular Structure Analysis

The molecular structure of carbazole derivatives is characterized by the planarity of the carbazole ring system and the spatial arrangement of substituents, which can significantly influence the compound's properties. For example, the planarity of the carbazole rings in biphenyl carbazole derivatives contributes to their high thermal stability and luminescence properties . The introduction of methoxy and bromo groups would similarly affect the electronic structure and steric hindrance of this compound.

Chemical Reactions Analysis

Carbazole derivatives can undergo various chemical reactions, including N-alkylation, as seen in the synthesis of 9-(4-vinylbenzyl)-9H-carbazole copolymers , and iodination, as demonstrated in the preparation of diiodo-carbazole compounds . These reactions are crucial for modifying the carbazole core to achieve desired physical and chemical properties. The presence of a bromo substituent in this compound suggests that it could be a reactive site for further chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of carbazole derivatives are influenced by their molecular structure. Methoxyphenyl-substituted derivatives of indolo[3,2-b]carbazole exhibit a range of HOMO energy values and demonstrate high hole drift mobility, indicating their potential in electronic applications . Similarly, the photophysical and electrochemical properties of methoxy-substituted diindolocarbazoles, which display bright photoluminescence, suggest that this compound may also possess unique optical properties . The thermal stability of carbazole derivatives is another important characteristic, with some compounds showing high decomposition temperatures .

Scientific Research Applications

Antitumor Activity

2-bromo-7-methoxy-9H-carbazole derivatives have shown potential in antitumor activity. For instance, a study synthesized various hetero annulated carbazoles, including pyrimido carbazole compounds. Among these, a specific derivative demonstrated significant therapeutic potential against cancer cell proliferation, particularly in selective growth inhibition of the MCF-7 cell line (Murali, Sparkes, & Prasad, 2017)(Murali et al., 2017).

Electronic Spectroscopy

Research has been conducted on the synthesis and electronic spectroscopy of bromocarbazoles. This includes the study of UV-absorption and fluorescence and phosphorescence emission spectra of bromocarbazole derivatives, which are relevant in understanding their photophysical properties (Ponce, Cabrerizo, Bonesi, & Erra-Balsells, 2006)(Ponce et al., 2006).

Synthesis of Natural Alkaloids

Carbazole derivatives, including 2,7-dioxygenated ones like 7-methoxy-9H-carbazole, have been synthesized for applications in natural alkaloid production. These compounds are synthesized via efficient reactions and are significant in medicinal chemistry (Ma, Dai, Qiu, Fu, & Ma, 2014)(Ma et al., 2014).

Luminescence and Thermal Properties

Studies on biphenyl carbazole derivatives have been conducted to understand their luminescence and thermal properties. These compounds, including brominated carbazoles, are analyzed for their crystal structures, Hirshfeld surface analyses, and thermal stability, which are crucial for materials science applications (Tang, Xi, Sun, Wang, Kang, & Gao, 2021)(Tang et al., 2021).

Polymer Chemistry

In the field of polymer chemistry, this compound derivatives have been used in the preparation of main-chain polymers. These polymers are synthesized using palladium-catalyzed cross-coupling reactions and are studied for their structural and photophysical properties (Iraqi & Wataru, 2004)(Iraqi & Wataru, 2004).

Safety and Hazards

Mechanism of Action

Action Environment

The action, efficacy, and stability of 2-bromo-7-methoxy-9H-carbazole can be influenced by various environmental factors . These may include the pH of the environment, temperature, presence of other substances, and specific conditions within the body (such as the presence of certain enzymes or transport proteins).

properties

IUPAC Name |

2-bromo-7-methoxy-9H-carbazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10BrNO/c1-16-9-3-5-11-10-4-2-8(14)6-12(10)15-13(11)7-9/h2-7,15H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHKGUQOMPCEFCL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C3=C(N2)C=C(C=C3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

200878-50-8 | |

| Record name | 2-Bromo-7-methoxy-9H-carbazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[(2-Isopropylphenoxy)methyl]-1,3,4-thiadiazol-2-amine](/img/structure/B1278061.png)